5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
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Overview
Description
5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a phenyl group, a methoxyethyl side chain, and a tetrahydroquinoline moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multicomponent reactions (MCRs) that are known for their efficiency in generating molecular diversity and complexity . One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . These reactions are often carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: H2O2, TBHP
Reducing Agents: NaBH4, LiAlH4
Catalysts: Transition metal catalysts (e.g., palladium, platinum)
Solvents: Common solvents include dichloromethane (DCM), ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .
Scientific Research Applications
5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can modulate receptor activity by interacting with receptor binding sites, thereby influencing signal transduction pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline moiety and is known for its biological activities.
Pyrazolo[4,3-c]pyridine Derivatives: Compounds with similar core structures but different substituents, exhibiting diverse biological properties.
Uniqueness
5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is unique due to its combination of structural features, which confer specific biological activities and chemical reactivity.
Properties
IUPAC Name |
7-(3,4-dihydro-2H-quinoline-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-32-15-14-27-16-20(24(30)28-13-7-9-18-8-5-6-12-22(18)28)23-21(17-27)25(31)29(26-23)19-10-3-2-4-11-19/h2-6,8,10-12,16-17H,7,9,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZOKPZMDUNGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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